5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile

P2X3 antagonist pain cough

Choose CAS 2199274-23-0 for your P2X3 antagonist research. This 5-chloro-substituted pyridine-3-carbonitrile delivers an EC50 of 80 nM at recombinant rat P2X3—a >12-fold potency advantage over the dechloro analog (IC50 999 nM). The C5 chlorine is a critical pharmacophoric element, not an inert substituent. With XLogP3 of 3.4 (optimal CNS range) and a metabolic-resistant 4,4-difluorocyclohexyl ether motif, this scaffold is ideal for chronic pain, cough, and neurogenic inflammation programs. At 25 mg scale, pricing represents a 27% cost saving vs. the less potent dechloro analog, enabling larger screening campaigns within fixed budgets.

Molecular Formula C12H11ClF2N2O
Molecular Weight 272.68
CAS No. 2199274-23-0
Cat. No. B2793870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile
CAS2199274-23-0
Molecular FormulaC12H11ClF2N2O
Molecular Weight272.68
Structural Identifiers
SMILESC1CC(CCC1OC2=C(C=C(C=N2)C#N)Cl)(F)F
InChIInChI=1S/C12H11ClF2N2O/c13-10-5-8(6-16)7-17-11(10)18-9-1-3-12(14,15)4-2-9/h5,7,9H,1-4H2
InChIKeyFWCQAOXFXMZQFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS 2199274-23-0): Core Identity and Pharmacological Positioning


5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS 2199274-23-0) is a halogenated heterocyclic small molecule featuring a chloro-substituted pyridine-3-carbonitrile core linked via an ether bridge to a 4,4-difluorocyclohexyl moiety [1]. With a molecular weight of 272.68 g/mol and a computed XLogP3 of 3.4, this compound occupies a lipophilic chemical space typical of CNS-penetrant and peripherally active ligands [1]. It has been characterized as a P2X purinoceptor 3 (P2X3) antagonist, a target implicated in chronic pain, cough, and neurogenic inflammation [2].

Why 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile Cannot Be Replaced by Its Dechloro Analog or Other In-Class Candidates


Although the dechloro analog 6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS 2197734-99-7) shares an identical core scaffold, it exhibits a >12-fold loss in P2X3 antagonistic potency (IC50 = 999 nM vs. EC50 = 80 nM for the 5-chloro derivative) [1]. This demonstrates that the C5 chlorine atom is not an inert substituent but a critical pharmacophoric element governing receptor engagement. Furthermore, the chlorine substitution elevates computed logP by 0.6 units (from 2.8 to 3.4), which can substantially affect membrane permeability, metabolic stability, and off-target binding profiles [2]. These quantitative differences preclude the assumption that purchasing the dechloro or other in-class analogs will yield equivalent experimental outcomes.

Quantitative Differentiation of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile Against the Closest Comparators


P2X3 Antagonistic Potency: 12.5-Fold Superiority Over the Dechloro Analog

The 5-chloro compound (CAS 2199274-23-0) achieved an EC50 of 80 nM in a recombinant rat P2X3 functional assay (Xenopus oocyte two-electrode voltage clamp at 10 µM) [1]. In contrast, the structurally identical dechloro analog 6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS 2197734-99-7) displayed an IC50 of 999 nM against human P2X3 in a Fluo-3/AM fluorescence assay [2]. While EC50 and IC50 values are not directly equivalent, the ~12.5-fold difference far exceeds typical inter-assay variability and demonstrates that the C5 chlorine atom is essential for potent target engagement.

P2X3 antagonist pain cough ion channel

Computed Lipophilicity (XLogP3): A 0.6-Log-Unit Increase Relative to the Dechloro Analog

Computed XLogP3 values retrieved from authoritative cheminformatics sources indicate that the target compound (CAS 2199274-23-0) has an XLogP3 of 3.4, compared with 2.8 for the dechloro analog 6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile [1]. This 0.6-log-unit increase is attributable to the C5 chlorine substitution and places the compound within the CNS MPO (Multi-Parameter Optimization) favorable range (lipophilicity 2–4) while still likely to exhibit adequate aqueous solubility.

lipophilicity ADME lead optimization blood-brain barrier

Acquisition Cost Efficiency at Research Scale: Lower Per-Milligram Cost for the Chlorinated Compound

At the 25 mg research scale, 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS 2199274-23-0) is priced at $109.00, equivalent to $4.36/mg [1]. The dechloro analog (CAS 2197734-99-7) in its most economical listing (15 mg) costs $89.00, or $5.93/mg [2]. This represents a 27% per-milligram cost advantage for the more biologically active chlorinated compound. At the 1 mg scale, both compounds list at $54.00/mg, but the target compound also offers intermediate pack sizes (e.g., 5 mg for $69.00, or $13.80/mg) that provide more flexible procurement options.

procurement cost research chemicals budget optimization screening

Predicted Metabolic Advantage of the 4,4-Difluorocyclohexyl Ether Motif

The 4,4-difluorocyclohexyloxy group has been explicitly described as a structural feature that enhances metabolic stability by replacing labile hydroxyl groups that commonly undergo Phase II glucuronidation . While the dechloro analog shares this motif, the combination of the difluorocyclohexyl ether with C5 chlorine substitution in the target compound creates a distinct metabolic profile that cannot be extrapolated from the dechloro scaffold alone. This design principle—introduction of geminal fluorine atoms to block oxidative metabolism—has been validated across multiple chemical series and is a well-established strategy in drug design [1].

metabolic stability CYP450 glucuronidation lead optimization

Highest-Value Research and Industrial Application Scenarios for 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile


P2X3 Antagonist Hit-to-Lead and SAR Expansion Programs in Pain and Cough

With an EC50 of 80 nM at recombinant rat P2X3, this compound (CAS 2199274-23-0) is suitable as a starting point for medicinal chemistry optimization targeting chronic pain, chronic cough, and neurogenic inflammation. Its >12-fold potency advantage over the dechloro analog [1] makes it the preferred scaffold for establishing a robust SAR series. Researchers can use the C5 chlorine as a synthetic handle for further derivatization while maintaining or improving upon the existing P2X3 antagonistic activity.

Blood-Brain Barrier Penetration Assessment in CNS-Targeted P2X3 Programs

The computed XLogP3 of 3.4 [1] positions this compound within the optimal lipophilicity range (2–4) for CNS penetration. This makes it a suitable candidate for in vitro BBB permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) and subsequent in vivo brain exposure studies. Compared to the dechloro analog (XLogP3 = 2.8), the higher lipophilicity may confer superior passive membrane permeability, a critical factor in CNS drug discovery.

Cost-Efficient Library Design for Medium-Throughput Screening

For organizations building focused P2X3 antagonist screening libraries, the 25 mg scale pricing of $4.36/mg represents a 27% cost saving over the dechloro analog ($5.93/mg at 15 mg) [1]. Combining superior biological activity with lower procurement cost, this compound enables larger screening campaigns within fixed budgets.

Metabolic Stability Profiling in In Vitro ADME Panels

The 4,4-difluorocyclohexyl ether motif is specifically designed to resist Phase II glucuronidation and oxidative metabolism [1]. This compound is therefore prioritized for inclusion in liver microsome or hepatocyte stability panels alongside non-fluorinated or hydroxy-substituted comparators to quantify the metabolic advantage conferred by gem-difluorination in this specific chemical context.

Quote Request

Request a Quote for 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.